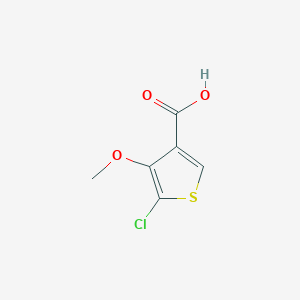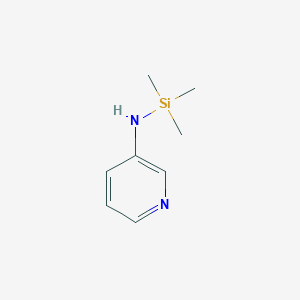
N-(Trimethylsilyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trimethylsilyl)pyridin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TMS-pyridine-3-amine and is a derivative of pyridine. It has a molecular formula of C8H14N2Si and a molecular weight of 170.29 g/mol.
Mecanismo De Acción
The mechanism of action of N-(Trimethylsilyl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
N-(Trimethylsilyl)pyridin-3-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(Trimethylsilyl)pyridin-3-amine in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-(Trimethylsilyl)pyridin-3-amine. One potential direction is the development of new derivatives with improved properties such as solubility and potency. Another direction is the investigation of its potential use in other fields such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in treating various diseases.
In conclusion, N-(Trimethylsilyl)pyridin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ease of synthesis and purification, along with its antitumor and anti-inflammatory properties, make it a promising compound for future research.
Métodos De Síntesis
There are several methods for synthesizing N-(Trimethylsilyl)pyridin-3-amine, but the most commonly used method is the reaction between 3-aminopyridine and trimethylsilyl chloride. This reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(Trimethylsilyl)pyridin-3-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been found to possess antitumor and anti-inflammatory properties. It has also been studied for its potential use as a ligand in organometallic chemistry.
Propiedades
Número CAS |
132735-42-3 |
|---|---|
Nombre del producto |
N-(Trimethylsilyl)pyridin-3-amine |
Fórmula molecular |
C8H14N2Si |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
N-trimethylsilylpyridin-3-amine |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7,10H,1-3H3 |
Clave InChI |
QVGPSSZMADRGKQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC1=CN=CC=C1 |
SMILES canónico |
C[Si](C)(C)NC1=CN=CC=C1 |
Sinónimos |
3-Pyridinamine,N-(trimethylsilyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



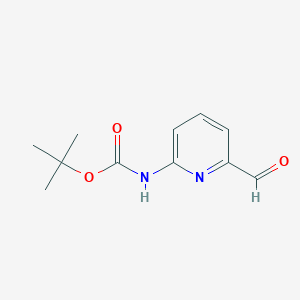
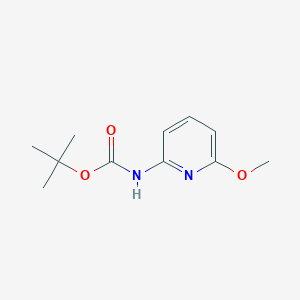
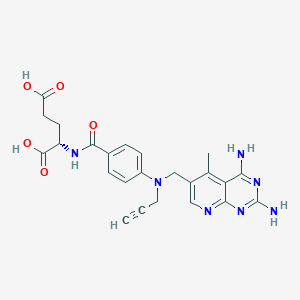
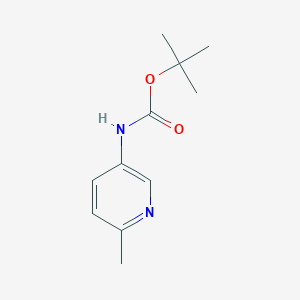
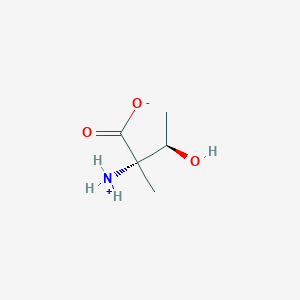
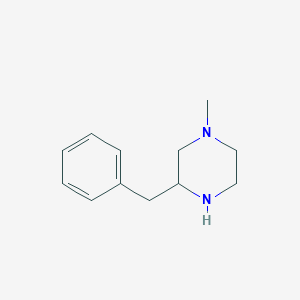
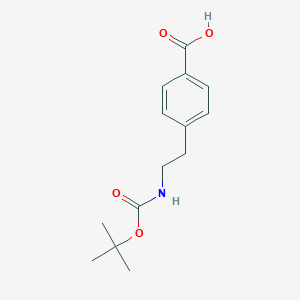
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
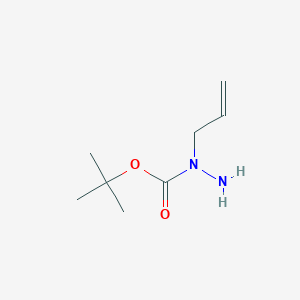
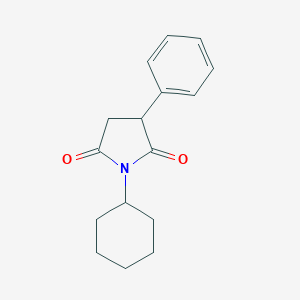
![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
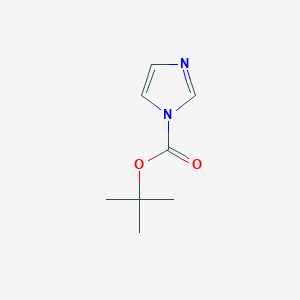
![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)
